molecular formula C15H15F4N3O3S B2642708 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396686-92-2

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2642708
CAS No.: 1396686-92-2
M. Wt: 393.36
InChI Key: AJFLNPQESYNWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a recognized and potent antagonist of the Exchange Protein directly Activated by cAMP (EPAC), a key intracellular receptor for the secondary messenger cyclic AMP (cAMP). By selectively inhibiting EPAC protein activity, this compound disrupts the downstream signaling of the cAMP pathway, which is distinct from the classical Protein Kinase A (PKA) route . This mechanism allows researchers to precisely dissect the specific contributions of EPAC-mediated signaling in complex cellular processes. Its primary research value lies in the investigation of physiological systems where EPAC plays a critical role. Studies have utilized this EPAC antagonist to explore pancreatic beta-cell function and insulin secretion, demonstrating its ability to modulate cAMP-driven exocytosis . Furthermore, it serves as a crucial pharmacological tool for probing the pathophysiological roles of EPAC in various disease models, including cardiac hypertrophy, vascular inflammation, and cancer cell proliferation, thereby aiding in the validation of EPAC as a potential therapeutic target.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c1-2-10-7-14(23)22(9-20-10)6-5-21-26(24,25)11-3-4-13(16)12(8-11)15(17,18)19/h3-4,7-9,21H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFLNPQESYNWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorinated Benzene Ring: This step involves a nucleophilic aromatic substitution reaction where the fluorinated benzene ring is attached to the pyrimidine derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrimidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under reducing conditions with agents like lithium aluminum hydride.

    Substitution: The fluorinated benzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring or ethyl group.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for the development of new drugs or biochemical probes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. This makes it a candidate for drug development in areas such as cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics. It may also be used in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity, disruption of signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Pyrazole-Based Analog (Example 53, )
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Key Differences: Replaces the pyrimidinone core with a pyrazolo[3,4-d]pyrimidine scaffold. Incorporates a chromen-4-one group and isopropylamide instead of sulfonamide.
  • Properties :
    • Molecular weight: 589.1 g/mol .
    • Melting point: 175–178°C .
  • The isopropylamide reduces polarity compared to sulfonamide.
b. Perfluorinated Benzenesulfonamides ()
  • Examples :
    • [52026-59-2]: Contains pentafluoroethyl and tris(trifluoromethyl) groups.
    • [93819-97-7]: Features bis(2-hydroxyethyl)amine and extended fluorinated chains.
  • Key Differences :
    • Extensive perfluorination increases hydrophobicity and chemical inertness.
    • Lack heterocyclic cores, focusing on linear fluorinated chains.
  • Implications : These compounds are likely used in industrial applications (e.g., surfactants, coatings) rather than pharmaceuticals due to extreme fluorination .
c. Bis(trifluoromethyl)benzenesulfonamide ()
  • Structure: N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
  • Key Differences :
    • Bis(trifluoromethyl) substituents at positions 3 and 5 on the benzene ring.
    • Complex stereochemistry with cyclohexyl and thioxomethyl groups.
  • Properties :
    • Molecular weight: 672.75 g/mol .
d. Naphthyridine-Based Pharmaceutical (Goxalapladib, )
  • Structure : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide
  • Key Differences: Naphthyridine core replaces pyrimidinone. Includes a biphenyl-trifluoromethyl group and methoxyethyl-piperidine.
  • Implications : The trifluoromethyl biphenyl group enhances target affinity and stability, as seen in its application for atherosclerosis treatment .

Pharmacological and Physicochemical Properties

Property Target Compound Pyrazole Analog (Example 53) Bis(trifluoromethyl) Analog Goxalapladib
Core Structure Pyrimidinone Pyrazolo-pyrimidine Bis(trifluoromethyl)benzene Naphthyridine
Molecular Weight (g/mol) ~450–500 (estimated) 589.1 672.75 718.80
Fluorine Substituents 4-F, 3-CF3 5-F, 3-F-phenyl 3,5-CF3 2,3-diF, 4’-CF3
Key Functional Groups Sulfonamide Isopropylamide Thioxomethyl, dimethylamino Acetamide, methoxyethyl
Potential Applications Enzyme inhibition Chromenone-mediated targeting Chelation/catalysis Atherosclerosis therapy

Biological Activity

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activity. Characterized by a unique molecular structure, this compound features a pyrimidine core and various functional groups, including a sulfonamide moiety, which is known for its antibacterial properties. This article provides an in-depth examination of the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H15F4N3O3S
  • CAS Number : 1396686-92-2

The structural components include:

  • A pyrimidine ring substituted with an ethyl group.
  • A sulfonamide group , which is often associated with antibacterial activity.
  • A trifluoromethyl group , which may enhance biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly cyclooxygenase enzymes. These enzymes play a critical role in inflammatory processes and cancer progression. The sulfonamide component contributes to its antibacterial properties, while the pyrimidine derivative may exhibit antitumor effects.

Antibacterial Properties

The sulfonamide group is well-documented for its effectiveness against bacterial infections. Compounds with similar structures have shown significant antibacterial activity, suggesting that this compound could be developed for treating resistant bacterial strains.

Antitumor Potential

Preliminary studies suggest that the compound may possess antitumor properties. Similar pyrimidine derivatives have been explored for their ability to inhibit tumor growth by targeting specific cancer-related pathways. Further research is necessary to elucidate the precise mechanisms by which this compound exerts its antitumor effects.

Interaction Studies

Studies have indicated that this compound may exhibit synergistic effects when combined with other therapeutic agents. This could enhance its efficacy against resistant strains or improve its antitumor properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-[5-(4-chlorophenyl)-3-(difluoromethyl)pyrazol-1-yl]benzenesulfonamideSulfonamide with pyrazole ringAnticancer properties
4-[5-methylpyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamidePyridine substitutionPotential neuroprotective effects
2-(Trifluoromethyl)benzenesulfonamideSimple trifluoromethyl benzenesulfonamideBasic structure without additional complexity

The combination of a pyrimidine core and multiple fluorinated groups in this compound may enhance its biological activity compared to similar compounds.

Q & A

Q. What are the key synthetic strategies for synthesizing N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves multi-step routes:

  • Step 1 : Formation of the pyrimidinone core via cyclization of β-keto esters or amidines under acidic/basic conditions.
  • Step 2 : Alkylation or substitution to introduce the ethyl group at the 4-position of the pyrimidinone.
  • Step 3 : Sulfonamide coupling using 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with the pyrimidinone-ethylamine intermediate. Reaction conditions often employ bases like triethylamine in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
  • Purification : Column chromatography or recrystallization to achieve >95% purity (HPLC).

Table 1 : Example Reaction Conditions for Sulfonamide Coupling

ComponentDetails
SolventDichloromethane
BaseTriethylamine (1.2 eq)
Temperature0–25°C, 12–24 hours
Yield60–75% (optimized)

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm the pyrimidinone ring, ethyl group, and sulfonamide connectivity. 19^{19}F NMR is essential to verify fluorinated substituents .
  • HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H]+^+ ion).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets (e.g., kinases, sulfotransferases)?

Methodological Answer:

  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based or radiometric assays (e.g., ATPase activity for kinases).
  • IC50_{50} Determination : Dose-response curves with 8–12 concentration points (0.1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases).
  • Selectivity Screening : Test against related enzymes (e.g., kinase panel) to assess specificity.
    • Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots. Cross-validate with molecular docking to predict binding modes .

Q. What experimental approaches resolve contradictions in reported solubility or metabolic stability data for this sulfonamide derivative?

Methodological Answer:

  • Solubility Studies : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and simulated biological fluids.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for parent compound depletion. Include NADPH cofactors for cytochrome P450 assessment.
  • Confounding Factors :
  • Purity : Ensure >95% purity to exclude impurities affecting stability.
  • Assay Variability : Standardize protocols (e.g., temperature, incubation time) across labs .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s trifluoromethyl and fluoro substituents?

Methodological Answer:

  • Analog Synthesis : Systematically replace fluorine or trifluoromethyl groups with bioisosteres (e.g., chlorine, methyl).
  • Biological Testing : Compare IC50_{50}, logP, and metabolic stability across analogs.
  • Computational Modeling : Use DFT calculations to assess electronic effects and molecular dynamics (MD) simulations to study protein-ligand interactions.
  • Key Finding : Trifluoromethyl groups enhance lipophilicity and metabolic resistance but may reduce solubility—balance via hydrophilic substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • In Vitro : Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media).
  • In Vivo : Assess bioavailability (plasma concentration vs. time) and metabolite profiling.
  • Hypothesis Testing :
  • Efflux Pumps : Test P-gp inhibitors (e.g., verapamil) to check transporter-mediated resistance.
  • Protein Binding : Measure free fraction in plasma via ultrafiltration.
    • Case Study : If in vitro IC50_{50} = 1 µM but in vivo efficacy requires 50 mg/kg, investigate pharmacokinetic parameters (e.g., half-life, volume of distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.